5-Chloro-6-methoxynaphthalen-2-amine
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Overview
Description
5-Chloro-6-methoxynaphthalen-2-amine: is an organic compound with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 5th position, a methoxy group at the 6th position, and an amine group at the 2nd position of the naphthalene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxynaphthalen-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-methoxynaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-methoxynaphthalen-2-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases .
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-6-methoxynaphthalen-2-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Methoxy-2-naphthylamine: Similar structure but lacks the chlorine atom.
5-Chloro-2-naphthylamine: Similar structure but lacks the methoxy group.
6-Chloro-2-naphthylamine: Similar structure but lacks the methoxy group at the 6th position.
Uniqueness: 5-Chloro-6-methoxynaphthalen-2-amine is unique due to the presence of both the chlorine atom and the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H10ClNO |
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Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-chloro-6-methoxynaphthalen-2-amine |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-5-2-7-6-8(13)3-4-9(7)11(10)12/h2-6H,13H2,1H3 |
InChI Key |
GBDHUPNYWPOQFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)N)Cl |
Origin of Product |
United States |
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